molecular formula C9H10N2O2 B1320296 4-Methyl-5-nitroindoline CAS No. 165250-68-0

4-Methyl-5-nitroindoline

Cat. No. B1320296
M. Wt: 178.19 g/mol
InChI Key: XZXMLIIFZFXIHW-UHFFFAOYSA-N
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Description

4-Methyl-5-nitroindoline is a chemical compound that belongs to the class of indolines, which are heterocyclic organic compounds. Indolines are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The specific substitution pattern of a methyl group at the 4-position and a nitro group at the 5-position on the indoline ring system defines 4-Methyl-5-nitroindoline. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of related nitroindoline derivatives has been described in the literature. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . Another approach involves the preparation of 4-[N-Acetyl-N-methyl]aminomethylindole from 2-methyl-5-nitroisoquinolinium iodide, which can be hydrolyzed to 4-methylaminomethylindole and further modified to various substituted indoles . These methods highlight the versatility of nitroindoline derivatives in synthetic chemistry and their potential as precursors for 4-Methyl-5-nitroindoline.

Molecular Structure Analysis

The molecular structure of nitroindoline derivatives can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the crystal structure of two nitro regioisomers of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was determined using single-crystal X-ray diffraction, NMR, and MS . These techniques are essential for confirming the substitution pattern and stereochemistry of the indoline ring system, which is crucial for understanding the reactivity and properties of 4-Methyl-5-nitroindoline.

Chemical Reactions Analysis

The reactivity of nitroindoline derivatives can be explored through various chemical reactions. For instance, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones from intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides has been reported . This method demonstrates the potential for creating complex indoline structures through catalytic cyclization reactions. Additionally, the methylation of 4-nitroquinoline has been studied, leading to different methylation products and their subsequent reactions in aqueous solutions . These studies provide insights into the types of chemical transformations that 4-Methyl-5-nitroindoline may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroindoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can affect the compound's acidity, basicity, solubility, and stability. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involved steps such as cyclization, nitration, and chlorination, and the product's structure was confirmed by 1H NMR and MS . The method's suitability for large-scale synthesis and the high yield of the product suggest that similar conditions could be applied to the synthesis of 4-Methyl-5-nitroindoline, with an expectation of favorable physical and chemical properties for further applications.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

  • Antimicrobial and Anti-inflammatory Activities : Compounds derived from 5-nitroindoline, including 4-[(1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide and 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one, demonstrated significant antimicrobial and antifungal activities. These derivatives also exhibited high anti-inflammatory and antinociceptive activities, indicating potential for therapeutic applications in these areas (Bassyouni et al., 2012).

Photolysis Efficiency

  • Improved Photolysis Efficiency : Studies have shown that the efficiency of photolysis of 1-acyl-7-nitroindolines, related to 4-Methyl-5-nitroindoline, is enhanced by electron-donating substituents at the 4-position. This enhancement has practical implications in the release of neuroactive amino acids and other biological applications (Papageorgiou & Corrie, 2000).

Water Structure Analysis

  • Probing Liquid Water Structure : The molecule 1-methyl-5-nitroindoline has been utilized to detect structural changes in liquid water by temperature variation. This indicates its potential use in studying the properties of water and other solvents (Catalán & del Valle, 2018).

Solvent Basicity Scale

  • Development of Solvent Basicity Scale : Research using 5-nitroindoline and its homomorph 1-methyl-5-nitroindoline has led to the creation of a solvent basicity scale. This scale is useful in spectroscopy and various chemical areas, demonstrating the compound's significance in understanding solvent interactions (Catalán et al., 1996).

Biophysical Probes

  • Use in Biophysical Probing : Isoindoline nitroxides, closely related to 4-Methyl-5-nitroindoline, have been characterized for their properties in cells. They are useful as biophysical probes for studying molecular motion, oxygen concentration, pH, and other cellular parameters, indicating the broader utility of this class of compounds (Shen et al., 2002).

Safety And Hazards

The safety data sheet for 4-Methyl-5-nitroindoline indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is labeled with the signal word “Warning” and the GHS pictogram GHS07 .

properties

IUPAC Name

4-methyl-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMLIIFZFXIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601498
Record name 4-Methyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitroindoline

CAS RN

165250-68-0
Record name 4-Methyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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